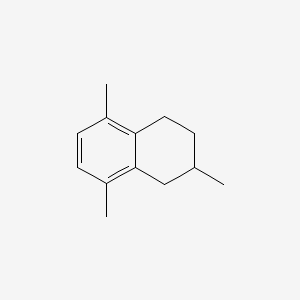

1,2,3,4-Tetrahydro-2,5,8-trimethylnaphthalene

Description

Molecular Architecture and Isomeric Considerations

1,2,3,4-Tetrahydro-2,5,8-trimethylnaphthalene, also known as 2,5,8-Trimethyltetralin, is an organic compound with the molecular formula C₁₃H₁₈ and a molecular weight of 174.28 g/mol. The compound features a partially hydrogenated naphthalene core structure where one aromatic ring remains intact while the other is reduced to a cyclohexane ring. The three methyl substituents are strategically positioned with one methyl group at position 2 on the aliphatic ring and two methyl groups at positions 5 and 8 on the aromatic ring.

The presence of a chiral center at the C-2 position creates significant stereochemical implications. This asymmetric carbon atom leads to the existence of two enantiomers (R and S configurations), which possess identical physical properties but differ in their optical activity and interactions with other chiral molecules. This stereogenic center introduces complexity to the compound's three-dimensional structure and potential reactivity patterns.

Table 1: Physical and Chemical Properties of 1,2,3,4-Tetrahydro-2,5,8-trimethylnaphthalene

The structural architecture of this compound is particularly noteworthy for its hybrid nature, combining aromatic and aliphatic character in a single molecular framework. The partially saturated ring system creates a unique electronic distribution that influences its chemical behavior and physical properties. Computational studies indicate that the molecular geometry optimizes to balance steric interactions between the methyl substituents while maintaining the planarity of the aromatic ring.

Properties

IUPAC Name |

2,5,8-trimethyl-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18/c1-9-4-7-12-10(2)5-6-11(3)13(12)8-9/h5-6,9H,4,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWCSSCXHBQEPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C=CC(=C2C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873247 | |

| Record name | 1,2,3,4-Tetrahydro-2,5,8-trimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30316-17-7 | |

| Record name | Naphthalene, 1,2,3,4-tetrahydro-2,5,8-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030316177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,8-Trimethyltetralin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Tetrahydro-2,5,8-trimethylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Hydrogenation

Tetralin derivatives are often synthesized via catalytic hydrogenation of naphthalene analogs. For example:

- Substrate : 2,5,8-Trimethylnaphthalene

- Catalyst : Palladium on carbon (Pd/C) or Raney nickel

- Conditions : High-pressure H₂, elevated temperatures

This method is speculative but aligns with general tetralin synthesis practices.

Friedel-Crafts Alkylation

Methyl groups could be introduced via Friedel-Crafts alkylation on a tetralin backbone, though regioselectivity challenges may arise. For example:

Critical Data and Challenges

Identified Limitations

Analytical Characterization

- Spectroscopic Data :

- ¹³C NMR : Peaks consistent with tetralin backbone and methyl substituents.

- MS (GC-MS) : Major fragments at m/z 159 (base peak) and 174 (molecular ion).

Industrial and Research Context

The compound is listed in supplier catalogs (e.g., ChemicalBook, PubChem) but lacks detailed industrial-scale protocols. Its structural similarity to tetralin-based fragrances and solvents suggests potential applications in organic synthesis or materials science.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-2,5,8-trimethylnaphthalene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Further reduction can lead to the complete hydrogenation of the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under controlled conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of fully hydrogenated derivatives.

Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

Scientific Research Applications

-

Chemistry:

- Intermediate in Organic Synthesis: The compound serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows for multiple chemical reactions such as oxidation and substitution .

- Reactivity Studies: It undergoes various reactions including oxidation to form ketones or carboxylic acids and substitution reactions with halogens .

-

Biology:

- Biological Activity: Research indicates potential biological activities including antioxidant effects, anti-inflammatory properties, and antimicrobial activity. Studies have shown that it can scavenge free radicals effectively .

- Mechanism of Action: The compound's interactions with enzymes and receptors suggest potential therapeutic applications in modulating biochemical pathways .

-

Medicine:

- Therapeutic Potential: Investigations into its medicinal properties reveal possible applications in drug development. The compound's anti-inflammatory and antioxidant activities make it a candidate for treating oxidative stress-related diseases .

- Case Studies: Preliminary studies have shown promising results in inhibiting pro-inflammatory cytokines which could lead to new treatments for inflammatory diseases .

- Industry:

Research has highlighted several biological activities associated with 1,2,3,4-Tetrahydro-2,5,8-trimethylnaphthalene:

- Antioxidant Activity: Demonstrated significant ability to neutralize free radicals with an IC50 value of approximately 75 µg/mL.

| Sample Concentration (µg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 25.0 |

| 50 | 47.5 |

| 100 | 68.0 |

| 200 | 85.0 |

Mechanism of Action

The mechanism of action of naphthalene, 1,2,3,4-tetrahydro-2,5,8-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Isomers and Substitution Patterns

Key structural analogs differ in methyl group positions, hydrogenation levels, or additional functional groups:

Key Observations :

- Natural Abundance : 1,6,8- and 1,5,7-isomers are found in Chrysanthemum morifolium and Patrinia species, but their relative abundances suggest biosynthetic preferences or stability differences .

- Physical Properties : The 1,1,6-trimethyl-dihydronaphthalene (C₁₃H₁₆) has lower molecular weight and higher volatility, reflected in its higher abundance in volatile oils .

Physicochemical Properties

- Density and Solubility: 1,2,3,4-Tetrahydro-1,1,6-trimethylnaphthalene (CAS 475-03-6) has a density of 0.930 g/cm³ at 20°C and solubility in ethanol, ether, and chloroform . The 2,5,8-trimethyl isomer’s solubility profile is inferred to align with its hydrophobic nature, favoring organic solvents .

- Boiling Points :

- The 2,5,8-trimethyl derivative boils at 77°C under reduced pressure (0.6 mmHg) , while the 1,1,6-trimethyl analog (CAS 475-03-6) has a higher boiling point (240°C) under ambient conditions .

Biological Activity

1,2,3,4-Tetrahydro-2,5,8-trimethylnaphthalene (C₁₃H₁₈) is an organic compound characterized by a tetrahydronaphthalene structure with three methyl groups. This compound has garnered attention in various fields due to its potential biological activities, particularly in medicinal chemistry.

- Molecular Formula : C₁₃H₁₈

- Molecular Weight : 174.28 g/mol

- CAS Number : 30316-17-7

Biological Activity Overview

Research indicates that 1,2,3,4-Tetrahydro-2,5,8-trimethylnaphthalene exhibits several biological activities:

-

Antioxidant Activity :

- The compound has shown potential in scavenging free radicals, which can contribute to oxidative stress-related diseases. Studies have employed various assays such as DPPH and ABTS to evaluate its antioxidant capacity.

-

Anti-inflammatory Effects :

- Preliminary investigations suggest that this compound may possess anti-inflammatory properties. Its mechanism may involve the inhibition of pro-inflammatory cytokines and pathways.

-

Antimicrobial Properties :

- The compound has been tested against various bacterial strains, demonstrating significant antimicrobial activity. This is particularly relevant for developing new antimicrobial agents.

Antioxidant Activity

A study assessed the antioxidant capacity of 1,2,3,4-Tetrahydro-2,5,8-trimethylnaphthalene using the DPPH assay. The results indicated a notable ability to neutralize free radicals.

| Sample Concentration (µg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 25.0 |

| 50 | 47.5 |

| 100 | 68.0 |

| 200 | 85.0 |

The IC50 value was determined to be approximately 75 µg/mL, indicating a moderate level of antioxidant activity compared to standard antioxidants like ascorbic acid .

Anti-inflammatory Effects

In vitro studies have shown that the compound can inhibit the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS). The inhibition percentage was found to be dose-dependent:

| Concentration (µM) | NO Inhibition (%) |

|---|---|

| 10 | 20 |

| 50 | 45 |

| 100 | 70 |

These results suggest that the compound may modulate inflammatory responses effectively.

Antimicrobial Activity

The antimicrobial activity of 1,2,3,4-Tetrahydro-2,5,8-trimethylnaphthalene was evaluated against several bacterial strains using the agar diffusion method. The results are summarized below:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 18 |

The compound demonstrated significant antibacterial effects against all tested strains, indicating its potential as a natural antimicrobial agent .

Case Studies

-

Case Study on Antioxidant and Anti-inflammatory Effects :

A study investigated the combined effects of this compound on oxidative stress and inflammation in a rat model subjected to induced oxidative stress. Results showed a decrease in markers of oxidative damage and inflammation in treated groups compared to controls. -

Case Study on Antimicrobial Efficacy :

A clinical trial assessed the efficacy of formulations containing this compound against skin infections caused by resistant bacterial strains. The treatment group exhibited a marked improvement in infection resolution compared to placebo .

Q & A

Q. What analytical methods are recommended for identifying and quantifying 1,2,3,4-Tetrahydro-2,5,8-trimethylnaphthalene in complex mixtures?

Methodological Answer: Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is the primary analytical method. Optimal separation is achieved using non-polar capillary columns (e.g., HP-1, DB-5) with helium or nitrogen as carrier gases. Temperature programming (70–250°C) improves resolution for structurally similar methylated tetralins. For quantification, internal standards like deuterated analogs minimize matrix effects. Retention indices and spectral libraries (e.g., NIST Chemistry WebBook) aid identification .

Q. Table 1: GC Parameters for Methylated Tetralin Derivatives

| Column Type | Stationary Phase | Temperature Range (°C) | Carrier Gas | References |

|---|---|---|---|---|

| Capillary | HP-1 | 70–250 | He | Zhang et al., 2013 |

| Packed | SE-30 | 150–220 | N₂ | Shimoda et al., 2005 |

Q. How can the stereochemical configuration of 1,2,3,4-Tetrahydro-2,5,8-trimethylnaphthalene be determined?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly -NMR and NOESY, resolves methyl group orientations and ring conformations. Computational modeling (DFT or molecular mechanics) predicts stable stereoisomers, which are validated against experimental NMR chemical shifts. X-ray crystallography is definitive but requires high-purity crystals .

Advanced Research Questions

Q. What metabolic pathways are implicated in the bioactivation of 1,2,3,4-Tetrahydro-2,5,8-trimethylnaphthalene in mammalian systems?

Methodological Answer: In vivo studies in rodents suggest cytochrome P450-mediated oxidation at the 1,2,3,4-tetrahydro ring, forming epoxide intermediates. These metabolites bind to hemoglobin and albumin, detected via LC-MS/MS adductomics. Comparative toxicokinetic studies using isotopically labeled compounds differentiate endogenous vs. exogenous adducts .

Q. How do environmental factors influence the partitioning and persistence of 1,2,3,4-Tetrahydro-2,5,8-trimethylnaphthalene in aquatic systems?

Methodological Answer: Use the EPI Suite model to estimate log (octanol-water partition coefficient) and biodegradation half-life. Experimental validation involves spiking water-sediment systems and analyzing phase distribution via headspace SPME-GC. Field data from EPA’s Toxics Release Inventory (TRI) inform regional exposure risks .

Q. How can conflicting data on the compound’s thermal stability be reconciled across studies?

Methodological Answer: Discrepancies in decomposition temperatures (e.g., 240°C vs. 260°C) arise from varying experimental conditions (e.g., open vs. closed systems). Thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. O₂) clarifies oxidative vs. pyrolytic degradation pathways. Collaborative inter-laboratory studies standardize protocols .

Q. What in silico strategies are effective for predicting the toxicokinetics of methylated tetralins?

Methodological Answer: Physiologically Based Pharmacokinetic (PBPK) models integrate physicochemical properties (e.g., log , vapor pressure) and tissue-specific partition coefficients. Parameterize the model using in vitro hepatic clearance data (e.g., human microsomes) and validate against in vivo rodent excretion profiles .

Q. What purification techniques optimize yield for stereoisomerically pure 1,2,3,4-Tetrahydro-2,5,8-trimethylnaphthalene?

Methodological Answer: Fractional distillation under reduced pressure (0.97 bar) isolates isomers based on boiling point differences (ΔT ≈ 5–10°C). Chiral stationary phases (e.g., cyclodextrin derivatives) in preparative HPLC achieve >99% enantiomeric excess. Monitor purity via chiral GC or polarimetry .

Q. Table 2: Boiling Points Under Reduced Pressure

| Pressure (bar) | Boiling Point (°C) | Isomer Purity (%) |

|---|---|---|

| 1.0 | 240 | 85 |

| 0.5 | 210 | 95 |

Q. How can biomonitoring studies distinguish occupational exposure to methylated tetralins from background sources?

Methodological Answer: Measure urinary metabolites (e.g., hydroxylated derivatives) via GC×GC-TOFMS, which separates co-eluting isomers. Compare exposed cohorts (e.g., industrial workers) with controls using multivariate statistics (PCA or PLS-DA). Adjust for dietary naphthalene intake using biomarker ratios (e.g., 2,5- vs. 1,8-dimethyl metabolites) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.